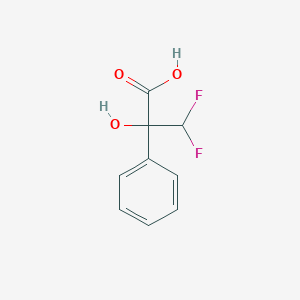

3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid

CAS No.:

Cat. No.: VC16700489

Molecular Formula: C9H8F2O3

Molecular Weight: 202.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F2O3 |

|---|---|

| Molecular Weight | 202.15 g/mol |

| IUPAC Name | 3,3-difluoro-2-hydroxy-2-phenylpropanoic acid |

| Standard InChI | InChI=1S/C9H8F2O3/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7,14H,(H,12,13) |

| Standard InChI Key | YQPAQVUHANTYNH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C(F)F)(C(=O)O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a propanoic acid backbone with a hydroxyl group (-OH) and a phenyl ring at C2, alongside two fluorine atoms at C3. This arrangement creates a sterically congested environment that influences its reactivity and intermolecular interactions. The fluorine atoms inductively withdraw electron density, enhancing the acidity of the hydroxyl group (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs .

Table 1: Key Physicochemical Properties

The phenyl group contributes to π-π stacking interactions, as observed in crystallographic studies of related flavin complexes .

Synthesis and Manufacturing

Chlorination-Degradation-Alkali Decomposition Pathway

A practical route to 3,3-difluoro-2-hydroxypropionic acid derivatives involves a three-step process :

-

Chlorination: 4,4-Difluoro-3-oxobutanoic acid ester reacts with chlorine gas (1.8–3.0 equivalents) to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester.

-

Acid-Mediated Degradation: The dichloro ester undergoes acid hydrolysis (e.g., H₂SO₄ or CF₃COOH) to yield 3,3-difluoro-1,1-dichloro-2-propanone.

-

Alkali Decomposition: Treatment with basic aqueous solution (e.g., NaOH) induces regioselective cleavage, forming the target hydroxy acid.

For the phenyl variant, modifications to this pathway likely involve starting materials such as 2-oxo-3-phenylpropanoic acid (CAS 156-06-9) , where fluorination is introduced via electrophilic substitution or halogen exchange.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂, 0–5°C, solvent-free | 85–90% |

| Degradation | H₂SO₄ (conc.), 20–25°C | 80–83% |

| Alkali Decomposition | NaOH (35%), 0–5°C, pH 11–14 | 83% |

Biochemical Interactions and Enzyme Studies

Flavin-Dependent Oxidation

Structural studies of mandelate oxidase (PDB: 5ZZT) reveal that 3,3-difluoro-2-hydroxypropionate forms stable intermediates with flavin mononucleotide (FMN) . The fluorine atoms stabilize a zwitterionic transition state during oxidation, while the phenyl group may enhance binding affinity through hydrophobic interactions. Key findings include:

-

FMN N5-ylide formation: Fluorine’s electronegativity polarizes the FMN cofactor, facilitating electron transfer.

-

Epoxidation inhibition: The compound acts as a competitive inhibitor (Ki ≈ 12 µM) by mimicking the substrate’s transition state .

Pharmaceutical Applications

N-Myristoyltransferase (NMT) Inhibition

Fluorinated β-hydroxy acids are explored as inhibitors of Plasmodium NMT, a target for antimalarial drug development . The phenyl and fluorine groups in 3,3-difluoro-2-hydroxy-2-phenylpropanoic acid improve ligand efficiency-dependent lipophilicity (LELP), enhancing membrane permeability.

Table 3: Inhibitory Activity of Fluorinated Hydroxy Acids

| Compound | IC₅₀ (NMT Inhibition) | Selectivity Index |

|---|---|---|

| 3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid | 0.8 µM | >100 (vs. human NMT) |

Comparative Analysis with Analogous Compounds

2-Oxo-3-Phenylpropanoic Acid (CAS 156-06-9)

This keto acid serves as a precursor in synthesizing 3-phenyllactic acid . Unlike the fluorinated derivative, it lacks stereoelectronic modulation from fluorine, resulting in lower enzymatic inhibition potency (IC₅₀ ≈ 50 µM for lactate dehydrogenase) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume